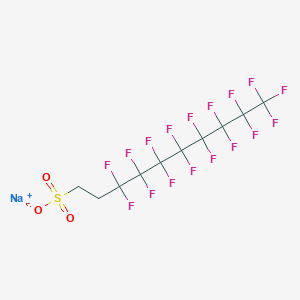

![molecular formula C9H7BrN2O2 B1450194 3-溴-吡咯并[1,2-a]嘧啶-6-甲酸甲酯 CAS No. 1315360-45-2](/img/structure/B1450194.png)

3-溴-吡咯并[1,2-a]嘧啶-6-甲酸甲酯

描述

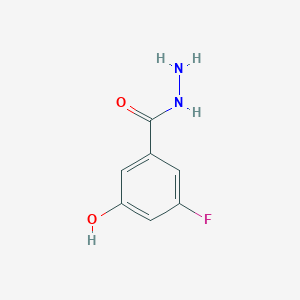

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester is a chemical compound with the following properties:

- Chemical Formula : C<sub>10</sub>H<sub>9</sub>BrN<sub>2</sub>O<sub>2</sub>

- Molecular Weight : 269.1 g/mol

- IUPAC Name : Ethyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate

- CAS Number : 2097068-59-0

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is as follows:

- Condensation of Aldehydes and β-Ketoesters : Aldehydes react with the respective β-ketoesters to form arylidene intermediates.

- Reaction with Aminopyrimidines : These arylidene intermediates then react with aminopyrimidines to yield the desired ethyl carboxylates.

Molecular Structure Analysis

The molecular structure of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester consists of a pyrrolo[1,2-a]pyrimidine core with a bromine substituent at position 3. The ethyl ester group is attached to the carboxylic acid moiety.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and condensation reactions. Its reactivity depends on the functional groups present.

Physical And Chemical Properties Analysis

- Physical Form : Solid

- Melting Point : Not specified

- Solubility : Soluble in organic solvents

- Storage : Sealed in a dry environment at room temperature

科学研究应用

Application 1: Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

- Scientific Field : Organic Chemistry

- Summary of the Application : Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles . These compounds are important heterocycles in pharmaceuticals and agrochemicals .

- Methods of Application : A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .

- Results or Outcomes : These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Application 2: Medicinal Applications of Pyrrole

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

- Methods of Application : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Results or Outcomes : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

安全和危害

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation)

- Precautionary Statements : P264 (Wash hands thoroughly), P270 (Do not eat, drink, or smoke during use), P301+P312 (If swallowed, call a poison center), P330 (Rinse mouth)

- Safety Information : Handle with care and follow proper safety protocols.

未来方向

Future research could focus on:

- Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.

- Synthetic Modifications : Exploring derivatives with improved properties.

- Structural Elucidation : Determining crystal structures and conformations.

属性

IUPAC Name |

methyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-3-8-11-4-6(10)5-12(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJBYRYJXBJJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C2N1C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)

![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)

![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)

![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)

methanone](/img/structure/B1450134.png)